Home > Products > Screening Compounds P3562 > B-Raf inhibitor 1
B-Raf inhibitor 1 -

B-Raf inhibitor 1

Catalog Number: EVT-273917
CAS Number:
Molecular Formula: C26H19ClN8
Molecular Weight: 478.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
MDK0403, also known as B-Raf inhibitor 1, is a potent and selective B-Raf inhibitor with cell IC₅₀s of 0.31 µM and 2 nM for A375 proliferation and A375 p-ERK respectively. MDK0403 has CAS#1093100-40-03. The last 4 digit of CAS# was used for name for the convenience of scientific communication.

Vemurafenib (PLX4032)

Dabrafenib (GSK2118436)

    Compound Description: Dabrafenib is another selective inhibitor of Raf kinases, demonstrating potent activity against B-Raf-driven tumors. [] Like vemurafenib, dabrafenib is also used in the clinic, often in combination with the MEK inhibitor trametinib, for treating metastatic melanoma with the BRAF V600 mutation. []

    Relevance: Dabrafenib is structurally related to “B-Raf Inhibitor 1” as both compounds target and inhibit Raf kinases. [] Investigating the structural similarities and differences between these two compounds might offer insights into their selectivity, potency, and potential for overcoming resistance mechanisms.

RAF265

    Compound Description: RAF265 is a potent inhibitor of both mutant B-RafV600E and VEGFR2. [] It exhibits antitumor activity against melanoma in preclinical models. [, ] Notably, RAF265 has been investigated for its potential use in PET imaging to assess early biological responses to cancer therapy. []

    Relevance: RAF265 is structurally related to "B-Raf Inhibitor 1" as both compounds demonstrate inhibitory activity against B-RAF. [, ] The dual targeting of RAF265 against both B-Raf and VEGFR2 might offer valuable insights into designing more effective B-Raf inhibitors, potentially including "B-Raf Inhibitor 1," which may benefit from multi-target approaches.

Encorafenib

    Compound Description: Encorafenib is a highly potent and selective B-Raf inhibitor with a longer dissociation half-life compared to dabrafenib and vemurafenib. [] It is used in combination with the MEK inhibitor binimetinib for treating metastatic melanoma with the BRAF mutation. [] A 11C-isotopologue of encorafenib has also been synthesized for potential use in PET imaging of melanoma. []

    Relevance: Encorafenib is structurally related to "B-Raf Inhibitor 1" by virtue of both compounds being classified as B-Raf inhibitors. [, ] Encorafenib’s high potency and selectivity, alongside its successful use in combination therapy and PET imaging, provide a benchmark for evaluating the potential of "B-Raf Inhibitor 1" as a novel therapeutic agent.

Sorafenib

    Compound Description: Sorafenib is a multi-kinase inhibitor that targets various kinases, including all Raf isoforms (A-Raf, B-Raf, C-Raf), VEGFR2, PDGFR, and others. [, , ] It is used clinically for treating various cancers, including hepatocellular carcinoma (HCC). [] While effective, sorafenib's broad target profile can lead to off-target effects and paradoxical ERK activation in some contexts. []

    Relevance: Although sorafenib possesses a broader target profile compared to "B-Raf Inhibitor 1," both compounds share B-Raf as a common target. [, ] Comparing sorafenib's properties with "B-Raf Inhibitor 1" could be informative, especially considering sorafenib's ability to inhibit all Raf isoforms and its potential for inducing paradoxical ERK activation.

GDC-0879

    Compound Description: GDC-0879 is a potent and selective inhibitor of B-Raf kinase, specifically targeting the V600E mutation. [, ] Preclinical studies have shown that GDC-0879 exhibits significant antitumor activity in xenograft models of human melanoma and colorectal cancer, indicating its potential as a therapeutic agent for B-Raf-driven cancers. [, ]

    Relevance: GDC-0879 is structurally related to "B-Raf Inhibitor 1," as both compounds exhibit potent and selective inhibition of B-Raf kinase. [, ] The detailed pharmacodynamic characterization of GDC-0879, including its relationship between systemic concentrations, pMEK1 inhibition, and efficacy, provides a valuable reference point for evaluating the potential of "B-Raf Inhibitor 1" in preclinical and potentially clinical settings.

Additional Related Compounds

  • 3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one (3PO): This compound is a competitive small molecule inhibitor of PFKFB3, a regulator of glycolysis. [] Although not a direct B-Raf inhibitor, its derivative PFK158 has been investigated in combination with the B-Raf inhibitor vemurafenib for potential synergistic effects in BRAFV600E-positive melanoma treatment. []
  • PFK158: This 3PO derivative is a more potent PFKFB3 inhibitor with promising preclinical anti-tumor activity and favorable pharmacokinetic properties. [] Similar to its parent compound, PFK158 has been investigated for potential synergy with the B-Raf inhibitor vemurafenib in melanoma treatment. []
  • 5-(3-Chloro-4-trifluoromethoxy phenyl amino)-2- hydroxy-3-undecyl- [, ] benzoquinone (EOCF): This compound is a fluorine-substituted semisynthetic derivative of embelin, a naturally occurring hydroxybenzoquinone. [] EOCF has shown promising in vitro anticancer activity against melanoma cell lines, particularly by inhibiting B-Raf expression. []
  • LXH254 (Aversa)
    • Compound Description: LXH254 is a potent and selective B/C-RAF inhibitor with improved drug-like properties and selectivity compared to its predecessor, RAF709. []
    • Relevance: LXH254 is structurally related to "B-Raf Inhibitor 1" through their shared target, B-RAF. [] The development of LXH254 highlights the importance of optimizing drug-like properties and selectivity for clinical advancement. This information could be relevant when considering the development trajectory of "B-Raf Inhibitor 1."
  • KS28
    • Compound Description: KS28 is an imidazothiazole-based compound that inhibits RAF dimerization, effectively counteracting PLX4032 resistance in melanoma. [] It demonstrates promising anticancer activity by suppressing MEK/ERK pathway signaling, reducing cell viability, and inhibiting tumor growth in preclinical models. []
    • Relevance: KS28 is structurally related to "B-Raf Inhibitor 1" as both are classified as B-Raf inhibitors, and understanding KS28's mechanism of action in overcoming PLX4032 resistance could provide valuable insights for the development of "B-Raf Inhibitor 1." [] If "B-Raf Inhibitor 1" is being developed to overcome resistance to first-generation B-Raf inhibitors, understanding the structural features of KS28 that contribute to its activity could be crucial.
Overview

B-Raf inhibitor 1 is a compound that specifically targets the B-Raf kinase, an important enzyme involved in cell signaling pathways that regulate cell growth and division. Mutations in the B-Raf gene, particularly the V600E mutation, are implicated in various cancers, including melanoma and colorectal cancer. As such, B-Raf inhibitors are significant in the development of targeted cancer therapies.

Source

B-Raf inhibitor 1 was developed through a combination of computational drug design and medicinal chemistry. The compound was identified as part of a broader effort to create selective inhibitors for mutated forms of the B-Raf protein, particularly through fragment-based drug discovery techniques .

Classification

B-Raf inhibitor 1 belongs to a class of compounds known as small molecule inhibitors. These inhibitors specifically target the ATP-binding site of the B-Raf kinase, thereby blocking its activity. This mechanism is crucial for inhibiting the downstream signaling pathways that lead to tumor growth and survival.

Synthesis Analysis

Methods

The synthesis of B-Raf inhibitor 1 typically involves several key steps:

  1. Fragment-Based Drug Design: Initial screening of a library of compounds identified fragments that bind to the hinge region of B-Raf. These fragments were then optimized using structure-based design techniques .
  2. Chemical Reactions: The synthesis often includes reactions such as amide bond formation, halogenation, and coupling reactions to build up the complex structure of the inhibitor .
  3. Optimization: Following initial synthesis, compounds undergo iterative rounds of optimization based on biological activity and selectivity profiles against various kinases.

Technical Details

The synthetic pathway may involve the use of reagents like coupling agents (e.g., EDC or DIC) and protective groups to facilitate selective reactions. Analytical methods such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to monitor reaction progress and purity.

Molecular Structure Analysis

Structure

B-Raf inhibitor 1 features a complex molecular structure designed to fit into the ATP-binding pocket of the B-Raf kinase. The specific arrangement of functional groups is critical for its binding affinity and selectivity.

Data

The molecular formula, molecular weight, and structural details can be derived from crystallographic studies or computational modeling. For instance, structural data from X-ray crystallography can provide insights into how the compound interacts with B-Raf at an atomic level .

Chemical Reactions Analysis

Reactions

B-Raf inhibitor 1 undergoes several chemical reactions during its synthesis:

  • Formation of Key Bonds: The formation of amide bonds is essential for constructing the core structure.
  • Modification Reactions: Subsequent modifications may include adding functional groups that enhance solubility or bioavailability.

Technical Details

The efficiency of these reactions is often assessed through yield measurements and purity analysis using techniques like NMR spectroscopy and mass spectrometry .

Mechanism of Action

Process

B-Raf inhibitor 1 exerts its effects by binding to the active site of the B-Raf kinase, specifically targeting mutated forms like B-Raf V600E. This binding inhibits the kinase's activity, preventing it from phosphorylating downstream targets such as MEK1/2, which are involved in cell proliferation pathways.

Data

In vitro studies typically report IC50 values (the concentration required to inhibit 50% of enzyme activity) that demonstrate the potency of B-Raf inhibitor 1 against various forms of B-Raf. For example, some studies have shown IC50 values in low micromolar ranges for mutant forms compared to higher values for wild-type forms .

Physical and Chemical Properties Analysis

Physical Properties

B-Raf inhibitor 1 generally exhibits properties typical of small organic molecules:

  • Solubility: It is designed to be soluble in biological fluids to ensure effective delivery.
  • Stability: The compound should maintain stability under physiological conditions.

Chemical Properties

  • Molecular Weight: Typically ranges between 300-500 g/mol.
  • LogP: A measure of lipophilicity that influences absorption and distribution within biological systems.

Relevant analyses include solubility tests in various solvents and stability assessments under different pH conditions .

Applications

B-Raf inhibitor 1 has significant applications in cancer research and therapy:

  • Targeted Therapy: It is used in clinical settings for treating patients with tumors harboring B-Raf mutations.
  • Research Tool: The compound serves as a valuable tool for studying B-Raf signaling pathways and resistance mechanisms in cancer cells.

Properties

Product Name

B-Raf inhibitor 1

IUPAC Name

1-N-(4-chlorophenyl)-6-methyl-5-N-[3-(7H-purin-6-yl)pyridin-2-yl]isoquinoline-1,5-diamine

Molecular Formula

C26H19ClN8

Molecular Weight

478.9 g/mol

InChI

InChI=1S/C26H19ClN8/c1-15-4-9-19-18(10-12-29-24(19)34-17-7-5-16(27)6-8-17)21(15)35-25-20(3-2-11-28-25)22-23-26(32-13-30-22)33-14-31-23/h2-14H,1H3,(H,28,35)(H,29,34)(H,30,31,32,33)

InChI Key

KKVYYGGCHJGEFJ-UHFFFAOYSA-N

SMILES

CC1=C(C2=C(C=C1)C(=NC=C2)NC3=CC=C(C=C3)Cl)NC4=C(C=CC=N4)C5=C6C(=NC=N5)N=CN6

Solubility

Soluble in DMSO, not in water

Synonyms

B-Raf Inhibitor 1; B-Raf-Inhibitor 1; B-Raf-Inhibitor-1;

Canonical SMILES

CC1=C(C2=C(C=C1)C(=NC=C2)NC3=CC=C(C=C3)Cl)NC4=C(C=CC=N4)C5=C6C(=NC=N5)N=CN6

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.